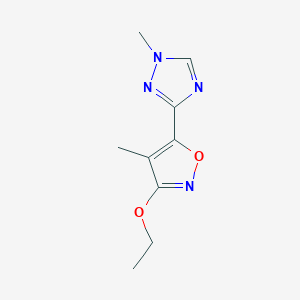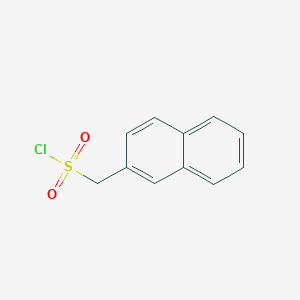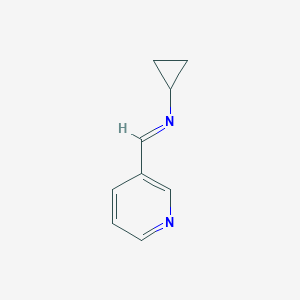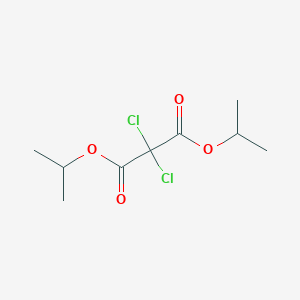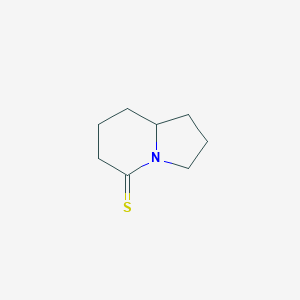
Octahydroindolizine-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydroindolizine-5-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing derivative of octahydroindolizine, which is a bicyclic organic compound. Octahydroindolizine-5-thione has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of octahydroindolizine-5-thione is not fully understood, but it is believed to act through various pathways, including the modulation of oxidative stress, inflammation, and cell signaling pathways. It has also been shown to have an effect on the expression of certain genes and proteins.
Biochemical And Physiological Effects
Octahydroindolizine-5-thione has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and viruses.
Advantages And Limitations For Lab Experiments
Octahydroindolizine-5-thione has several advantages for lab experiments, including its stability, low toxicity, and easy synthesis. However, its low solubility in water can make it challenging to work with, and its effects on different cell types and organisms can vary, making it important to conduct extensive testing before drawing conclusions.
Future Directions
There are several future directions for the study of octahydroindolizine-5-thione. One potential area of research is its use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It may also have potential applications in the field of regenerative medicine, as it has been shown to promote the growth of certain cells. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, octahydroindolizine-5-thione is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. As research continues, it may become a valuable tool for the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of octahydroindolizine-5-thione can be achieved through different methods, including the reaction of octahydroindolizine with sulfur, the reaction of octahydroindolizine with Lawesson's reagent, and the reaction of octahydroindolizine with thiourea. The yield and purity of the compound can vary depending on the method used.
Scientific Research Applications
Octahydroindolizine-5-thione has shown promising results in various scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also shown potential in the treatment of neurological disorders and infectious diseases.
properties
CAS RN |
190909-09-2 |
|---|---|
Product Name |
Octahydroindolizine-5-thione |
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C8H13NS/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2 |
InChI Key |
YSWQHOLIFLWNJG-UHFFFAOYSA-N |
SMILES |
C1CC2CCCN2C(=S)C1 |
Canonical SMILES |
C1CC2CCCN2C(=S)C1 |
synonyms |
5(1H)-Indolizinethione, hexahydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



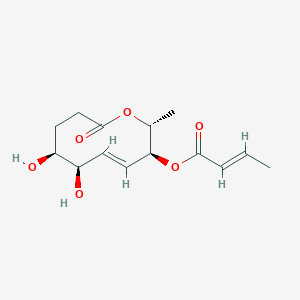
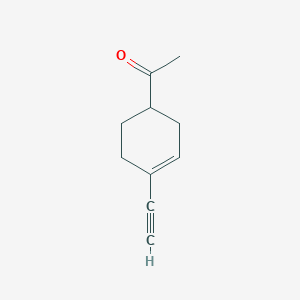
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)

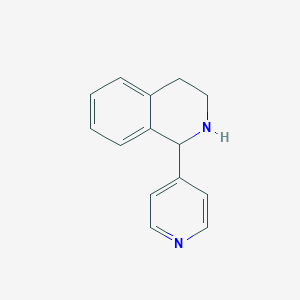
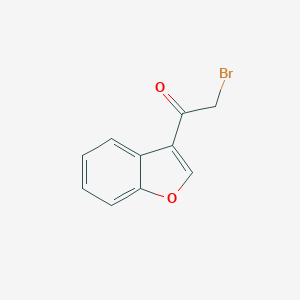
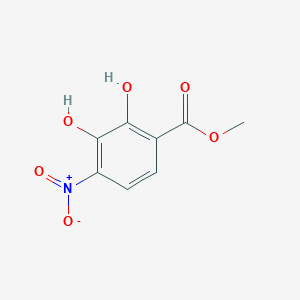
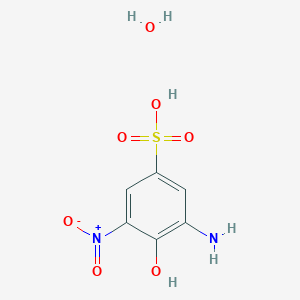
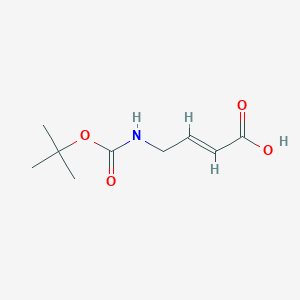
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
